3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione
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Overview
Description
3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a thiocarbonyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione
- 3-Amino-4-[(2-methylphenyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione
Uniqueness
3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenylethyl group can enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
111738-37-5 |
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Molecular Formula |
C10H12N4O2S |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
1,1-dioxo-4-(2-phenylethylimino)-1,2,5-thiadiazol-3-amine |
InChI |
InChI=1S/C10H12N4O2S/c11-9-10(14-17(15,16)13-9)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14) |
InChI Key |
PRGAGHSRZSZWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C2C(=NS(=O)(=O)N2)N |
Origin of Product |
United States |
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